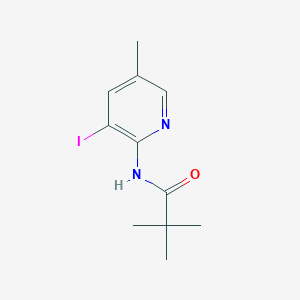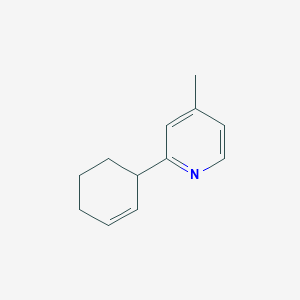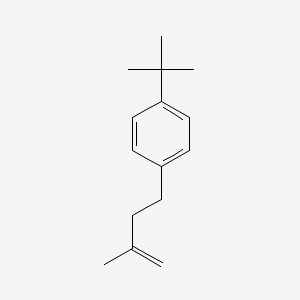
4-(4-Tert-butylphenyl)-2-methyl-1-butene
Vue d'ensemble
Description
4-(4-Tert-butylphenyl)-2-methyl-1-butene, also known as tBMPB, is a chemical compound that belongs to the class of alkene compounds. It is a colorless liquid that has a boiling point of 145-146°C. This chemical compound has been the subject of extensive research due to its potential applications in the field of organic synthesis, particularly in the development of new drugs.
Applications De Recherche Scientifique
1. Gas-Phase Protonolysis and Fragmentation Mechanisms
In a study by Matthias, Weniger, and Kuck (1995), the gas-phase protonolysis of compounds related to 4-(4-Tert-butylphenyl)-2-methyl-1-butene was explored. The research highlighted how methyl substituents affect the fragmentation of protonated compounds, revealing insights into hydride transfer and proton affinity in substituted benzene nuclei (C. Matthias, K. Weniger, & D. Kuck, 1995).
2. Reactions with Atomic Carbon
A study conducted by Armstrong, Zheng, and Shevlin (1998) investigated the reaction of arc-generated carbon atoms with tert-butylbenzene derivatives. The study showed how these reactions lead to the formation of various compounds through processes like insertion and intramolecular insertion (B. Armstrong, F. Zheng, & P. Shevlin, 1998).
3. Chemistry of tert-Butylphenylmethylene
Research by Armstrong, Mckee, and Shevlin (1998) focused on the experimental and computational study of the chemistry of tert-butylphenylmethylene, a compound structurally related to 4-(4-Tert-butylphenyl)-2-methyl-1-butene. The study explored its reactivity and the preferred pathways for rearrangement, providing valuable insights into the intramolecular reactions of related compounds (B. Armstrong, M. Mckee, & P. Shevlin, 1998).
4. Synthesis of (Thio)Substituted Butadienes and Butenynes
In 2019, Aysecik Kacmaz researched the synthesis of mono- and tris-thio-substituted butadienes and butenynes using compounds including 4-tert-butylphenyl derivatives. This study demonstrated the diverse synthetic applications and potential of such compounds in organic synthesis (Aysecik Kacmaz, 2019).
5. Cyclometalated Rh(III) and Ir(III) Complexes
Mukhopadhyay et al. (2015) conducted research on cyclometalated Rh(III) and Ir(III) complexes involving benzylidene(4-tert-butylphenyl)amine derivatives. This study provided insights into the synthesis, structure, and biological interactions of these complexes, highlighting their potential in fields like biochemistry and medicinal chemistry (S. Mukhopadhyay et al., 2015).
Propriétés
IUPAC Name |
1-tert-butyl-4-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12(2)6-7-13-8-10-14(11-9-13)15(3,4)5/h8-11H,1,6-7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWWCJXJXWNRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-2-methyl-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




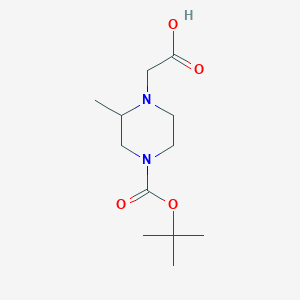

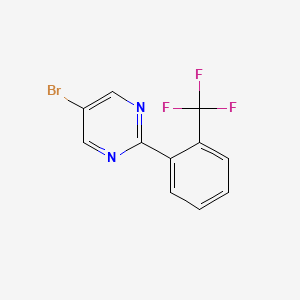
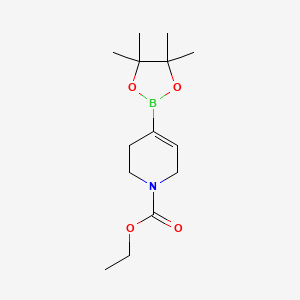
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391858.png)

![Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391862.png)
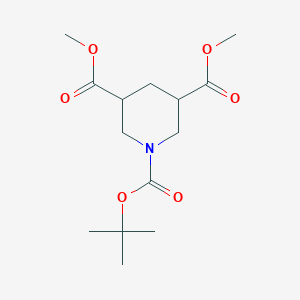
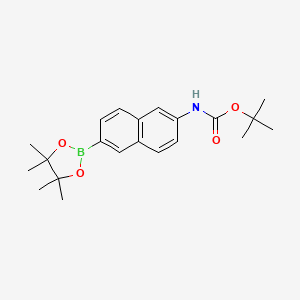
![8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391865.png)
